molecular formula C8H12N4 B7893913 1-(2-Methylpyrimidin-4-yl)azetidin-3-amine

1-(2-Methylpyrimidin-4-yl)azetidin-3-amine

Cat. No.: B7893913
M. Wt: 164.21 g/mol
InChI Key: BJAMIOMQWNYBIW-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)azetidin-3-amine is a heterocyclic compound that features both a pyrimidine and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methylpyrimidine-4-carbaldehyde with azetidine-3-amine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrimidin-4-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)azetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)azetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

    1-(2-Methylpyrimidin-4-yl)azetidine: Similar structure but lacks the amine group.

    2-Methylpyrimidine-4-amine: Contains the pyrimidine moiety but lacks the azetidine ring.

    Azetidine-3-amine: Contains the azetidine ring but lacks the pyrimidine moiety.

Uniqueness: 1-(2-Methylpyrimidin-4-yl)azetidin-3-amine is unique due to the presence of both the pyrimidine and azetidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-6-10-3-2-8(11-6)12-4-7(9)5-12/h2-3,7H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAMIOMQWNYBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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